Siomycin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

Siomycin A 通常通过涉及肖氏链霉菌的细菌发酵过程制备 . 通过添加元素硫可以刺激发酵过程 . 该化合物还可以通过涉及肽类抗生素半酯的化学反应修饰,以生产水溶性衍生物 .

工业生产方法

This compound A 的工业生产涉及使用优化条件进行大规模发酵,以最大限度地提高产量。 然后将发酵液进行提取和纯化过程,以分离出纯形式的抗生素 .

化学反应分析

反应类型

Siomycin A 会发生各种化学反应,包括:

氧化: this compound A 可以被氧化形成不同的衍生物。

还原: 还原反应可以修饰硫肽结构。

取代: 取代反应可以在分子中引入不同的官能团。

常用的试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和各种有机溶剂 .

形成的主要产物

科学研究应用

Siomycin A 具有广泛的科学研究应用:

作用机制

相似化合物的比较

类似化合物

硫链丝菌肽: 另一种具有类似作用机制的硫肽类抗生素.

诺西肽: 具有强效抗菌活性的硫肽类抗生素.

微球菌素: 对革兰氏阳性细菌具有活性的硫肽类抗生素.

Siomycin A 的独特性

This compound A 的独特性在于它可以选择性地抑制 FOXM1 转录因子,而不影响叉头框家族的其他成员 . 这种选择性使其成为靶向癌症治疗的有希望的候选者 .

生物活性

Siomycin A, a thiopeptide antibiotic derived from the fermentation products of an endophytic actinobacterium associated with the medicinal plant Acanthopanax senticosus, has garnered attention for its potential antitumor properties. This article explores the biological activity of this compound A, focusing on its effects on cancer cell lines, mechanisms of action, and relevant research findings.

Antitumor Effects

This compound A has been shown to exhibit significant antitumor activity across various human cancer cell lines. Research indicates that it inhibits cell proliferation in a dose- and time-dependent manner. The compound has been tested on several cell lines, including:

- K562 (human leukemia)

- MiaPaCa-2 (human pancreatic cancer)

- OVCAR3 (human ovarian cancer)

Key Findings

- Cell Viability and Morphology :

- Apoptosis Induction :

- Reactive Oxygen Species (ROS) Production :

This compound A's antitumor activity is believed to be mediated through several mechanisms:

- Inhibition of FoxM1 :

- Matrix Metalloproteinases (MMPs) :

Case Studies

The following case studies illustrate the application of this compound A in cancer research:

| Study | Cell Line | IC50 (µmol/L) | Key Findings |

|---|---|---|---|

| Study 1 | K562 | 6.25 ± 3.60 at 24h | Significant reduction in cell viability and induction of apoptosis |

| Study 2 | MiaPaCa-2 | 0.54 ± 0.02 at 72h | Morphological changes from spindle to spherical shape; downregulation of α-tubulin |

| Study 3 | OVCAR3 | Not specified | Induction of ROS and inhibition of antioxidant enzymes leading to increased cytotoxicity |

属性

CAS 编号 |

11017-43-9 |

|---|---|

分子式 |

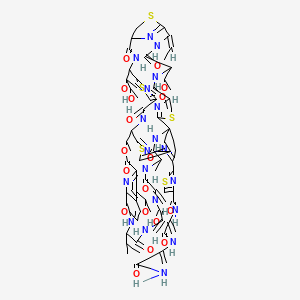

C71H81N19O18S5 |

分子量 |

1648.9 g/mol |

IUPAC 名称 |

N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(11Z)-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)/b37-14- |

InChI 键 |

AKFVOKPQHFBYCA-ASKSIGGCSA-N |

SMILES |

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |

手性 SMILES |

C/C=C\1/C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |

规范 SMILES |

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |

同义词 |

siomycin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。